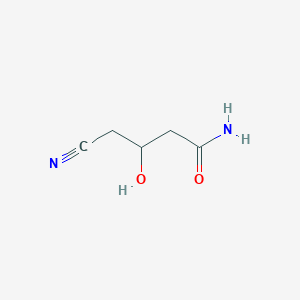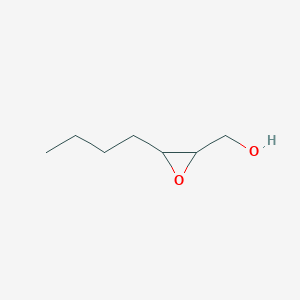
3-Butyloxirane-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyloxirane-2-methanol is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a molecular weight of 146.18 g/mol. This compound is also known by other names such as 2-(3-Hydroxybutoxy)oxirane and 3-Butyloxirane-2-methanol.
Wirkmechanismus
The mechanism of action of 3-Butyloxirane-2-methanol is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Butyloxirane-2-methanol. However, it is known to be toxic and can cause skin and eye irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Butyloxirane-2-methanol in lab experiments is its ability to act as a nucleophile in organic synthesis reactions. However, its toxicity and limited information on its biochemical and physiological effects are limitations.
Zukünftige Richtungen
There are several future directions for research on 3-Butyloxirane-2-methanol. One area of interest is its potential use in the production of new specialty chemicals. Additionally, more research is needed to fully understand its mechanism of action and its effects on human health and the environment.
Conclusion
In conclusion, 3-Butyloxirane-2-methanol is a chemical compound that has several scientific research applications. Its synthesis can be achieved through several methods, and it is commonly used as a reagent in organic synthesis reactions. While there is limited information on its biochemical and physiological effects, it is known to be toxic and can cause skin and eye irritation upon contact. Future research is needed to fully understand its potential uses and effects.
Synthesemethoden
The synthesis of 3-Butyloxirane-2-methanol can be achieved through several methods. One of the most common methods involves the reaction of butyraldehyde and ethylene oxide in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain 3-Butyloxirane-2-methanol.
Wissenschaftliche Forschungsanwendungen
3-Butyloxirane-2-methanol has several scientific research applications. It is commonly used as a reagent in organic synthesis reactions to produce other compounds. This compound is also used in the production of surfactants, emulsifiers, and other specialty chemicals.
Eigenschaften
CAS-Nummer |
154802-30-9 |
|---|---|
Produktname |
3-Butyloxirane-2-methanol |
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
(3-butyloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-6-7(5-8)9-6/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
VJHAPKJZBOYGOD-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)CO |
Kanonische SMILES |
CCCCC1C(O1)CO |
Synonyme |
Oxiranemethanol, 3-butyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



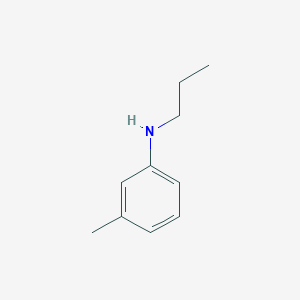

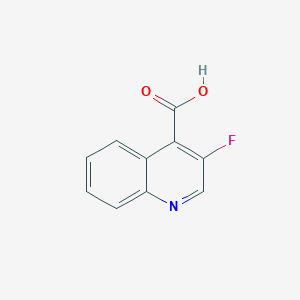
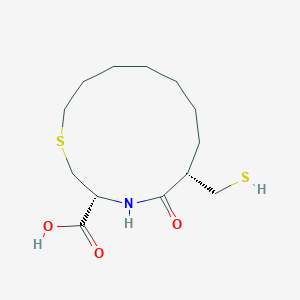

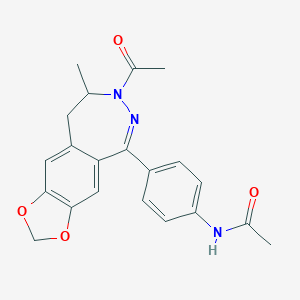

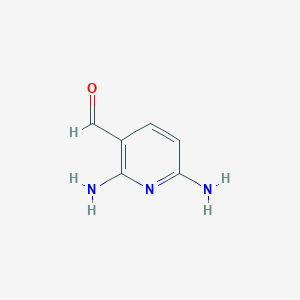
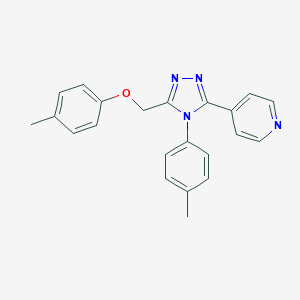
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)
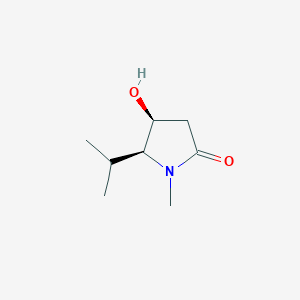
![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)
![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)
